molecular formula C8H11IN2O B3077369 2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole CAS No. 1047626-77-6

2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Cat. No. B3077369
CAS RN: 1047626-77-6
M. Wt: 278.09 g/mol
InChI Key: UWFGOSIGMHYERY-UHFFFAOYSA-N
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Description

2-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, commonly referred to as 2-iodo-THP, is an organic compound belonging to the imidazole family. It is a white crystalline solid with a melting point of 130°C and a molecular weight of 205.15 g/mol. The compound is soluble in water and other organic solvents, and is highly reactive. 2-iodo-THP is used in a variety of scientific applications, including biochemical and physiological research, drug synthesis, and laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Azol-1-yl Derivatives : A study detailed the synthesis of azol-1-yl derivatives of nitronyl and imino nitroxides, involving reactions with bromo-tetramethyl-dihydro-1H-imidazole. These compounds exhibited significant hydrolysis stability (Tretyakov, Romanenko, & Ovcharenko, 2004).

  • Development of the Migita Reaction : A variant of the Migita reaction was developed for carbon−sulfur bond formation, used in manufacturing specific imidazole derivatives. This method showcased a significant yield advantage and was used in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, a former antiasthma drug candidate (Norris & Leeman, 2008).

  • Antimicrobial Applications : Pyrazole-imidazole-triazole hybrids have been synthesized and evaluated for antimicrobial activity, with one compound demonstrating excellent potency against A. niger, suggesting potential pharmaceutical applications (Punia, Verma, Kumar, Kumar, & Deswal, 2021).

Potential Medicinal Applications

properties

IUPAC Name

2-iodo-1-(oxan-2-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c9-8-10-4-5-11(8)7-3-1-2-6-12-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFGOSIGMHYERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=CN=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670575
Record name 2-Iodo-1-(oxan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1047626-77-6
Record name 2-Iodo-1-(oxan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole
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2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole
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2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole
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2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole
Reactant of Route 6
2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

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